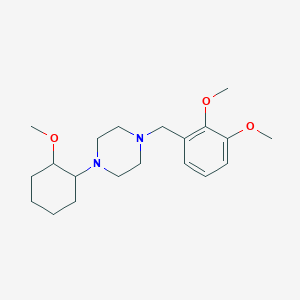![molecular formula C24H21N3O4 B3903055 3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3903055.png)
3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Vue d'ensemble
Description
3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess various biological and pharmacological properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components, leading to the progression of cancer.
Biochemical and Physiological Effects:
3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in lab experiments has several advantages. It has been found to be highly selective in its inhibition of specific enzymes and proteins, making it a potential candidate for targeted therapy. It has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the use of 3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in scientific research. One potential direction is the development of new drugs that target specific enzymes and proteins involved in the development and progression of diseases. Another direction is the investigation of the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects of this compound and its efficacy in clinical trials.
Conclusion:
In conclusion, 3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has shown great potential in scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its positive effect on the central nervous system, make it a potential candidate for the development of new drugs. However, further studies are needed to investigate its potential side effects and efficacy in clinical trials.
Applications De Recherche Scientifique
3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
3-methyl-N-[(E)-3-(4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-9-11-20(12-10-16)25-24(29)22(15-18-6-4-8-21(14-18)27(30)31)26-23(28)19-7-3-5-17(2)13-19/h3-15H,1-2H3,(H,25,29)(H,26,28)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVLEGAZJFPSFN-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-nitrobenzamide](/img/structure/B3902982.png)
![N-(5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B3902992.png)
![1-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B3903018.png)
![N-isopropyl-N'-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)urea](/img/structure/B3903037.png)
![4-[3-benzoyl-2-(2-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3903045.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B3903047.png)
![3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B3903062.png)
![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-methyl-1-piperazinamine](/img/structure/B3903063.png)



![1-(3-ethyl-4,5-dihydroisoxazol-5-yl)-N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B3903098.png)